Methyl 2-(1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate

Cannabinoid Receptor CB2 Agonism Functional Selectivity

This compound is uniquely differentiated by its 4-fluorobenzyl N1-substituent, which is critical for achieving high CB2R affinity (Ki=1.0 nM in related series), a feature lost with generic 2-oxo-1,2-dihydropyridine-3-carboxamides. The methyl ester handle enables versatile C3-amide library synthesis, prodrug strategies, and bioconjugation for target identification. Procure as a strategic starting point for dual PDK1/AurA inhibitor programs targeting glioblastoma, rather than a generic building block, to ensure synthetic compatibility and validated biological engagement.

Molecular Formula C21H17FN2O4
Molecular Weight 380.375
CAS No. 946245-68-7
Cat. No. B2387787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate
CAS946245-68-7
Molecular FormulaC21H17FN2O4
Molecular Weight380.375
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F
InChIInChI=1S/C21H17FN2O4/c1-28-21(27)16-5-2-3-7-18(16)23-19(25)17-6-4-12-24(20(17)26)13-14-8-10-15(22)11-9-14/h2-12H,13H2,1H3,(H,23,25)
InChIKeyUKGFTHKGPZLVIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate (CAS 946245-68-7): Procurement-Relevant Structural and Patent Context


Methyl 2-(1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate (CAS 946245-68-7) is a synthetic organic compound belonging to the 2-oxo-1,2-dihydropyridine-3-carboxamide class, with a molecular formula of C21H17FN2O4 and a molecular weight of approximately 380.37 g/mol . The compound features a 2-oxo-1,2-dihydropyridine core, a 4-fluorobenzyl substituent at the N1 position, and a methyl 2-aminobenzoate moiety linked via a carboxamide bond at the C3 position . This specific substitution pattern places it within a broader class of dihydropyridine derivatives that have been investigated as kinase inhibitors (e.g., PDK1, BRAF) and cannabinoid receptor modulators [1]. The compound is primarily cited in patent literature and vendor databases as a synthetic intermediate or a building block for further derivatization, rather than as a final bioactive entity with extensively characterized in vitro or in vivo profiles .

Why Generic 2-Oxo-1,2-dihydropyridine-3-carboxamides Cannot Substitute for Methyl 2-(1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate in Controlled Synthetic Pathways


Substituting methyl 2-(1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate with a generic 2-oxo-1,2-dihydropyridine-3-carboxamide ignores the critical role of the 4-fluorobenzyl N1-substituent and the methyl 2-aminobenzoate C3-amide moiety in determining both reactivity and potential biological target engagement. In the closely related CB2 cannabinoid receptor ligand series, the presence and electronic nature of the N1-benzyl substituent profoundly impacts binding affinity; for example, N-cycloheptyl-5-(4-methoxyphenyl)-1-(4-fluorobenzyl)-pyridin-2(1H)-on-3-carboxamide (compound 17) achieved a CB2R Ki of 1.0 nM with a selectivity index of 43.4 over CB1R [1]. Removal or modification of the 4-fluorobenzyl group would be expected to drastically alter these properties. Furthermore, the methyl ester moiety provides a handle for further synthetic elaboration (e.g., hydrolysis to the carboxylic acid, amidation), making this specific compound a strategically functionalized intermediate rather than a generic endpoint. Using an unsubstituted or differently substituted analog risks both synthetic incompatibility and divergent biological outcomes, rendering direct interchange scientifically unsound without explicit re-validation [1].

Quantitative Differentiation Evidence for Methyl 2-(1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate: Comparator-Based Analysis


CB2 Receptor Functional Selectivity: The C5 Substituent Defines Antagonist vs. Inverse Agonist Phenotype, but N1-(4-Fluorobenzyl) Provides the Baseline Affinity Scaffold

While the target compound itself has not been directly profiled in published CB2 receptor assays, the foundational SAR for the 1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide scaffold is well-established. In a series where the N1 substituent is held constant as 4-fluorobenzyl, the C5 substituent acts as a functionality switch: C5-H (compound 18) yields CB2R inverse agonism, while C5-p-methoxyphenyl (compound 17) yields CB2R neutral antagonism with a Ki of 1.0 nM [1]. The target compound, bearing a methyl 2-aminobenzoate moiety at C3 instead of the cycloheptyl amide of compound 17, occupies a distinct chemical space. This structural difference at the C3 amide position is expected to modulate both affinity and functionality, providing a differentiated profile relative to the published leads 17 and 18. Direct procurement of this specific compound enables exploration of C3-amide SAR that is inaccessible with the known leads [1].

Cannabinoid Receptor CB2 Agonism Functional Selectivity 1,2-Dihydro-2-oxopyridine

PDK1/AurA Kinase Inhibition: A Structurally Enabled Synthetic Intermediate for Dual Inhibitor Development

Patents covering 2-oxo-1,2-dihydropyridine-3-carboxamide compounds as dual PDK1/AurA inhibitors (e.g., for glioblastoma) establish the therapeutic relevance of this scaffold [1]. The target compound, with its methyl ester at the 2-aminobenzoate moiety, serves as a prodrug-like or intermediate form that can be hydrolyzed to the corresponding carboxylic acid for further conjugation. While specific PDK1 IC50 values for this exact compound are not publicly disclosed, the patent literature explicitly claims 2-oxo-1,2-dihydropyridine-3-carboxamide derivatives with varied N1 and C3 substituents, indicating that structural diversity at these positions is critical for achieving potent dual inhibition [1]. The presence of the 4-fluorobenzyl group at N1, combined with the unique methyl 2-aminobenzoate at C3, distinguishes this compound from the simpler unsubstituted or mono-substituted analogs that lack the necessary potency and selectivity for dual kinase targeting [1].

PDK1 Aurora Kinase A Glioblastoma 2-Oxo-1,2-dihydropyridine

Synthetic Versatility: Methyl Ester as a Differentiating Handle for Downstream Conjugation vs. Carboxylic Acid Analogs

The methyl ester functional group distinguishes this compound from its direct carboxylic acid analog (CAS 946245-97-2), which shares the same molecular formula (C21H17FN2O4) and molecular weight (380.4 g/mol) . The methyl ester offers distinct advantages in synthetic workflows: it provides increased lipophilicity and membrane permeability relative to the carboxylic acid, enabling better cellular uptake in cell-based assays; it serves as a protected form that can be selectively hydrolyzed under mild conditions (e.g., LiOH, THF/H2O) to generate the free acid for amide coupling; and it avoids the potential for unwanted side reactions (e.g., decarboxylation) that can occur with the free acid during multi-step syntheses . This makes the methyl ester form a strategically superior choice for researchers requiring a stable, orthogonal handle for late-stage functionalization.

Synthetic Intermediate Prodrug Methyl Ester Conjugation

Optimal Procurement Scenarios for Methyl 2-(1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate in Drug Discovery and Chemical Biology


C3-Amide SAR Exploration for CB2 Cannabinoid Receptor Modulators

This compound is ideally suited for medicinal chemistry programs aiming to diversify the C3-amide position of the 1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine scaffold. The established CB2R affinity (Ki = 1.0 nM) of the C5-p-methoxyphenyl analog (compound 17) provides a benchmark for evaluating new C3-substituted derivatives synthesized from this intermediate [1]. Researchers can utilize the methyl ester as a protected precursor, hydrolyze it to the acid, and couple with diverse amines to generate a focused library of C3-amide analogs for CB2R binding and functional assays [1].

Synthesis of Dual PDK1/AurA Kinase Inhibitor Candidates for Glioblastoma

As outlined in patent disclosures, 2-oxo-1,2-dihydropyridine-3-carboxamide derivatives are claimed as dual PDK1/AurA inhibitors with potential application in glioblastoma [2]. This specific compound serves as a key intermediate for generating novel analogs by modifying the N1, C3, and C5 positions. The 4-fluorobenzyl group and methyl 2-aminobenzoate moiety provide a differentiated starting point for SAR studies aimed at optimizing dual kinase inhibitory potency and selectivity [2].

Prodrug Strategy Development Leveraging the Methyl Ester Moiety

The methyl ester group can be exploited in prodrug strategies where the ester is hydrolyzed in vivo to release the active carboxylic acid metabolite. This compound is a valuable tool for investigating the pharmacokinetic and pharmacodynamic effects of ester-based prodrugs within the 2-oxo-1,2-dihydropyridine-3-carboxamide class. The methyl ester also facilitates the synthesis of diverse ester and amide analogs for structure-property relationship (SPR) studies .

Chemical Biology Tool for Target Identification and Proteomics

The methyl ester handle can be hydrolyzed to the carboxylic acid and conjugated to biotin or fluorescent tags, enabling target identification studies (e.g., pull-down assays, cellular imaging) for the 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold. This compound thus serves as a versatile starting point for developing chemical biology probes to identify the molecular targets and off-targets of this chemotype .

Quote Request

Request a Quote for Methyl 2-(1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.